molecular formula C21H25NO5 B5591795 4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B5591795
M. Wt: 371.4 g/mol
InChI Key: AWYGJBFXRBEEMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolinone derivatives, including compounds similar to "4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone," involves cyclization reactions of NO-1886 derivatives, leading to a novel series of quinazolines and 4(3H)-quinazolinones. These derivatives, especially when bearing a 4-[(diethoxyphosphoryl)-methyl]phenyl group, demonstrate hypolipidemic activities by lowering triglyceride and cholesterol levels (Kurogi et al., 1996). Additionally, the synthesis of related 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones from specific precursors has been reported, showcasing methods to introduce variability into the quinolinone core (Hassan et al., 2017).

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is characterized by dihedral angles formed by the quinoline ring system with substituents, indicating the spatial arrangement that may influence their reactivity and biological activity. For example, certain quinolinone compounds exhibit specific dihedral angles, affecting their hydrogen bonding and stabilization in crystalline forms (Shahani et al., 2010).

Chemical Reactions and Properties

Quinolinone derivatives undergo various chemical reactions, including cyclizations and derivatizations, to produce compounds with diverse functionalities. For instance, electrosynthetic methods have been developed for the synthesis of 3-chloro-1,4-disubstituted-2(1H)-quinolinones, demonstrating the versatility of quinolinone chemistry (Batanero & Barba, 2003).

Scientific Research Applications

Macromolecular Adduct Formation and Metabolism

Studies on heterocyclic amines, such as MeIQx and PhIP, which are structurally related to 4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, have provided insights into macromolecular adduct formation and metabolism. Accelerator mass spectrometry (AMS) has facilitated the investigation of protein and DNA adduct levels by low doses of these compounds in rodents, comparing the adduct levels to those formed in humans. This research suggests significant differences in metabolite profiles between humans and rodents, highlighting the human tendency towards more N-hydroxylation (bioactivation) and less ring oxidation (detoxification) (Turteltaub et al., 1999).

Human Biomonitoring Method for Ethoxyquin

The development of a human biomonitoring (HBM) method for ethoxyquin (EQ) showcases another application of related compounds. Through a metabolism study involving oral doses of EQ, researchers identified unchanged EQ and the major metabolite 2,2,4-trimethyl-6(2H)-quinolinone (EQI) as urinary excretion products. This study exemplifies the effectiveness of using biomonitoring to assess exposure to specific compounds in the general population, providing a foundation for similar research on 4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone (Stoeckelhuber et al., 2020).

Phototoxicity Comparison

The exploration of fluoroquinolone phototoxicity, specifically comparing moxifloxacin (which shares a quinolinone structure) with lomefloxacin in human volunteers, provides valuable insights into the phototoxic potential of similar compounds. Moxifloxacin's methoxy group at position 8 of the quinolone structure, believed to confer reduced phototoxicity, offers a relevant model for assessing the phototoxicity of 4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone (Man et al., 1999).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves looking at how the compound interacts with biological systems .

Safety and Hazards

This involves looking at the safety data for the compound. It includes information on toxicity, flammability, and environmental impact .

properties

IUPAC Name

4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-5-26-17-8-7-13(9-20(17)27-6-2)14-11-21(23)22-16-12-19(25-4)18(24-3)10-15(14)16/h7-10,12,14H,5-6,11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYGJBFXRBEEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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